molecular formula C26H29N3O3S2 B11253412 2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-{[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11253412
M. Wt: 495.7 g/mol
InChI Key: WPVYZNAELPPZOI-UHFFFAOYSA-N
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Description

2-{[6-(AZEPANE-1-SULFONYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a quinoline and indole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and indole structures suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(AZEPANE-1-SULFONYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the quinoline and indole moieties, followed by their coupling. Common synthetic routes may include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Indole Moiety: The Fischer indole synthesis is a common method, involving the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Moieties: The quinoline and indole structures are then coupled using a sulfonylation reaction, where the azepane-1-sulfonyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(AZEPANE-1-SULFONYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the quinoline or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or indole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinoline and indole derivatives.

    Medicine: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[6-(AZEPANE-1-SULFONYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline and indole moieties can bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.

Uniqueness

2-{[6-(AZEPANE-1-SULFONYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to the combination of quinoline and indole moieties, along with the azepane-1-sulfonyl group. This unique structure may confer distinct biological activities and properties not found in other compounds.

Properties

Molecular Formula

C26H29N3O3S2

Molecular Weight

495.7 g/mol

IUPAC Name

2-[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C26H29N3O3S2/c1-19-16-25(33-18-26(30)29-15-12-20-8-4-5-9-24(20)29)27-23-11-10-21(17-22(19)23)34(31,32)28-13-6-2-3-7-14-28/h4-5,8-11,16-17H,2-3,6-7,12-15,18H2,1H3

InChI Key

WPVYZNAELPPZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)SCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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